molecular formula C13H12F2N4OS B1463647 N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-70-8

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1463647
CAS No.: 1217862-70-8
M. Wt: 310.32 g/mol
InChI Key: YITBIFMOWJZUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction, NMR, and IR spectroscopy . The structure of the compound is also influenced by the conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Chloro-N-(2,4-difluorophenyl)nicotinamide has a molecular formula of C12H7ClF2N2O and an average mass of 268.647 Da .

Scientific Research Applications

Synthesis and Binding Properties

Researchers have explored the synthesis of thiadiazole derivatives and their binding interactions with DNA and proteins. For instance, Li et al. (2020) synthesized dehydroabietic acid derivatives containing the 1,3,4-thiadiazole moiety, demonstrating their ability to intercalate with DNA and bind to bovine serum albumin (BSA), indicating potential for therapeutic applications (Li et al., 2020).

Biological Activities

Thiadiazole derivatives have been recognized for their diverse biological activities. Pflégr et al. (2022) reported the synthesis of 5-aryl-1,3,4-oxadiazoles with long alkyl chains, evaluating their inhibitory activity against acetyl- and butyrylcholinesterase, highlighting their potential in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of thiadiazole derivatives have also been a significant focus. Balandis et al. (2019) synthesized pyrrolidinone derivatives with thiadiazole, demonstrating excellent antibacterial activity against various pathogens (Balandis et al., 2019).

Material Science and Dyeing Applications

In the realm of materials science, thiadiazole derivatives have been utilized in the synthesis of dyes for polyester fibers, indicating their versatility beyond biological applications. Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds containing the thiadiazole moiety for dyeing polyester fabrics, showcasing their application in textile engineering (Khalifa et al., 2015).

Anti-Inflammatory and Analgesic Properties

Furthermore, thiadiazole derivatives have been investigated for their potential anti-inflammatory and analgesic effects. Doria et al. (1986) synthesized 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, evaluating their anti-inflammatory activity, which proved effective in certain tests (Doria et al., 1986).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, diflufenican, a compound with a similar structure, has been evaluated for its safety and hazards .

Biochemical Analysis

Biochemical Properties

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS) . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, the inhibition of mTOR by this compound can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mTOR signaling pathway, which is critical for cell growth and metabolism . Additionally, this compound can alter gene expression profiles by inhibiting transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as mTOR, EGFR, and iNOS, resulting in their inhibition . This inhibition can lead to downstream effects, such as reduced cell proliferation and altered metabolic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and metabolic activity, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the mTOR signaling pathway, thereby affecting cellular metabolism and energy homeostasis . Additionally, it can influence the levels of various metabolites by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4OS/c14-7-3-4-9(8(15)6-7)17-11(20)13-19-18-12(21-13)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITBIFMOWJZUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.